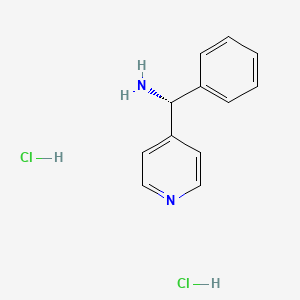
Biotin-PEG3-oxyamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG3-oxyamine is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and an oxyamine functional group. This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable oxime bonds with aldehydes and ketones .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-oxyamine typically involves the conjugation of biotin with a PEG spacer and an oxyamine group. The process begins with the activation of biotin, followed by the attachment of the PEG spacer through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. The compound is typically produced as a solid or viscous liquid and stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions
Biotin-PEG3-oxyamine primarily undergoes biotinylation reactions, where it reacts with molecules containing free aldehydes or ketones to form stable oxime bonds. This reaction is highly specific and efficient, making it ideal for labeling and bioconjugation applications .
Common Reagents and Conditions
The most common reagents used in the reactions involving this compound include sodium periodate for the oxidation of carbohydrates and glycoproteins, and various aldehyde or ketone-containing molecules as targets for biotinylation. The reactions are typically carried out under mild conditions to preserve the integrity of the target molecules .
Major Products
The major products formed from the reactions involving this compound are biotinylated molecules, which can be used in various biochemical and analytical applications. These products are highly stable and retain the biological activity of the original molecules .
科学研究应用
Biotin-PEG3-oxyamine has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling of molecules for analytical and preparative purposes.
Biology: Employed in the labeling of carbohydrates, glycoproteins, and other biomolecules for detection and purification.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated products for various industrial processes.
作用机制
The mechanism of action of Biotin-PEG3-oxyamine involves the formation of stable oxime bonds with aldehyde or ketone groups on target molecules. This reaction is facilitated by the oxyamine group, which reacts specifically with the carbonyl groups to form a stable linkage. The PEG spacer enhances the solubility and accessibility of the biotin moiety, allowing for efficient binding to avidin or streptavidin .
相似化合物的比较
Biotin-PEG3-oxyamine is unique due to its combination of biotin, PEG spacer, and oxyamine group. Similar compounds include:
Biotin-PEG2-oxyamine: Shorter PEG spacer, which may affect solubility and binding efficiency.
Biotin-PEG4-oxyamine: Longer PEG spacer, providing greater flexibility and solubility.
Biotin-PEG3-NH2: Contains an amine group instead of oxyamine, used for different types of bioconjugation reactions.
This compound stands out due to its optimal balance of solubility, stability, and reactivity, making it a versatile tool in various scientific and industrial applications .
属性
分子式 |
C18H34N4O6S |
|---|---|
分子量 |
434.6 g/mol |
IUPAC 名称 |
N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24) |
InChI 键 |
OLCOSDGJNTXSBD-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


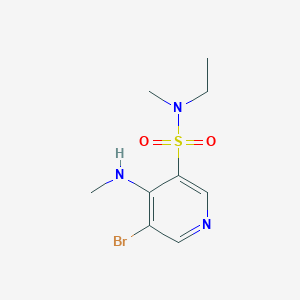


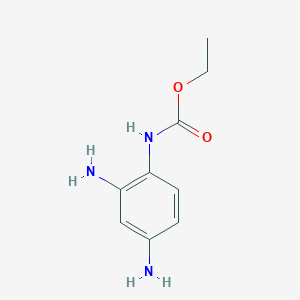
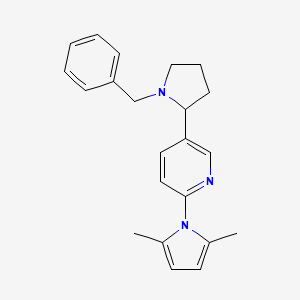
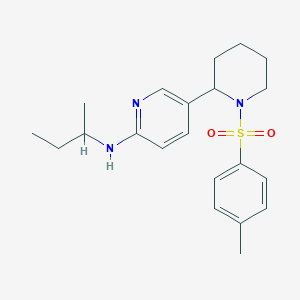
![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

